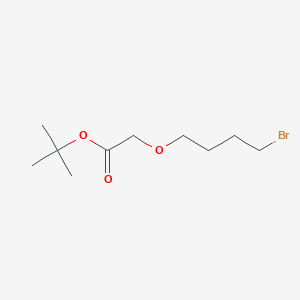

Tert-butyl (4-bromobutyloxy)acetate

Overview

Description

Tert-butyl (4-bromobutyloxy)acetate is an organic compound that features a tert-butyl ester group and a bromobutyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromobutyloxy)acetate typically involves the reaction of tert-butyl acetate with 4-bromobutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of strong acid ion exchange resins as catalysts can also enhance the efficiency of the process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, allowing for the modification of the ester moiety.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles in substitution reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as tert-butyl (4-aminobutyloxy)acetate or tert-butyl (4-thiobutyloxy)acetate can be formed.

Esterification Products: Modified esters with different alkyl or aryl groups can be synthesized through esterification reactions.

Scientific Research Applications

Chemistry: Tert-butyl (4-bromobutyloxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Its ability to undergo various chemical transformations makes it a versatile intermediate in the development of new therapeutic agents .

Industry: The compound is employed in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl (4-bromobutyloxy)acetate primarily involves its reactivity towards nucleophiles and its ability to participate in esterification reactions. The bromine atom in the molecule acts as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or transesterification under acidic or basic conditions .

Molecular Targets and Pathways: The compound’s reactivity is largely influenced by the presence of the bromine atom and the ester group. These functional groups determine the types of reactions the compound can undergo and the pathways it can participate in .

Comparison with Similar Compounds

Tert-butyl bromoacetate: Similar in structure but lacks the butyloxy group, making it less versatile in certain synthetic applications.

Tert-butyl (4-chlorobutyloxy)acetate: Similar but with a chlorine atom instead of bromine, which can affect the reactivity and the types of nucleophiles it can react with.

Uniqueness: Tert-butyl (4-bromobutyloxy)acetate is unique due to the presence of both a tert-butyl ester group and a bromobutyl ether moiety. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Biological Activity

Tert-butyl (4-bromobutyloxy)acetate, a compound with the molecular formula C₉H₁₉BrO₃, has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₉BrO₃

- Molecular Weight : 235.25 g/mol

- CAS Number : 4753-59-7

The compound features a tert-butyl group attached to a 4-bromobutyloxyacetate moiety, which contributes to its unique chemical behavior and biological interactions.

Cytotoxicity and Antimicrobial Effects

Recent studies have explored the cytotoxic effects of various acetate derivatives on microbial strains. The minimum inhibitory concentration (MIC) of related compounds against bacteria such as E. coli has been documented, indicating potential antimicrobial properties. While direct data on this compound is sparse, the presence of bromine in its structure may enhance its interaction with microbial membranes, leading to increased cytotoxicity .

Reactive Oxygen Species (ROS) Modulation

The biological activity of this compound may involve the modulation of reactive oxygen species. Compounds that can scavenge ROS or inhibit their production are crucial in preventing oxidative damage and tumor promotion. The relationship between ROS and cellular signaling pathways is a key area of research that could illuminate the mechanisms behind this compound's effects .

Interaction with Cellular Targets

The interaction of this compound with cellular membranes and proteins may influence various signaling pathways. Studies have shown that halogenated compounds can alter membrane fluidity and permeability, potentially leading to changes in cellular responses to stimuli. This interaction could be pivotal in understanding the compound's biological efficacy .

Case Studies and Research Findings

- Antioxidant Efficacy :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Summary Table of Biological Activities

Properties

IUPAC Name |

tert-butyl 2-(4-bromobutoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO3/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYMZVFFNGQVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.